molecular formula C11H17ClN2O B1522019 2-amino-N-benzyl-N-ethylacetamide hydrochloride CAS No. 1209388-12-4

2-amino-N-benzyl-N-ethylacetamide hydrochloride

Cat. No.: B1522019
CAS No.: 1209388-12-4
M. Wt: 228.72 g/mol
InChI Key: VTVONYYOTDOTLN-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-N-ethylacetamide hydrochloride, also known as β-phenylethyl-2-aminobutanoate hydrochloride, is a chemical compound with a wide range of potential applications. It has a molecular weight of 228.72 and its IUPAC name is this compound .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.


Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Prodrug Activation for Cancer Therapy

Research on novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2 (CPG2) illustrates an approach to developing anticancer agents. Such prodrugs are designed to be activated at the tumor site, increasing the cytotoxicity towards cancer cells while minimizing harm to healthy tissues (Springer et al., 1990).

Biodegradable Chelating Agents

The environmental impact of non-biodegradable chelating agents has prompted research into biodegradable alternatives for various applications, including industrial, agricultural, and domestic uses. This research highlights the importance of developing environmentally friendly chemicals for broad applications (Pinto, Neto, & Soares, 2014).

Synthesis of Functionalized Compounds

Studies on the synthesis of functionalized compounds, such as 2-aminohydropyridines and 2-pyridinones, demonstrate the diversity of chemical reactions and the potential for creating novel molecules with specific properties for research and drug development (Sun et al., 2011).

H1-antihistaminic Agents

Research into the synthesis of specific benzimidazoles for H1-antihistaminic activity reveals a method for creating potent agents with potential therapeutic applications. This research underlines the relationship between molecular structure and biological activity (Iemura et al., 1986).

Chemoselective Acetylation

The chemoselective acetylation of 2-aminophenol, leading to the synthesis of intermediates for antimalarial drugs, showcases the importance of selective chemical reactions in drug synthesis and the development of therapeutic compounds (Magadum & Yadav, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The signal word is "Warning" . For safety, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse with water .

Properties

IUPAC Name

2-amino-N-benzyl-N-ethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVONYYOTDOTLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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